3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Trifluoromethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of sulfinyl or sulfide derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylbenzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, while the pyrazole and piperidine rings contribute to its overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethylbenzenesulfonyl group enhances its binding affinity and stability, while the piperidine ring provides a balance between rigidity and flexibility, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)25(23,24)14-6-4-13(5-7-14)16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWLEVKDSDPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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